molecular formula C19H23NO3 B15294121 [4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone

[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone

Cat. No.: B15294121
M. Wt: 313.4 g/mol
InChI Key: BILVUIZOUKMTMR-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethoxy]phenylmethanone is a benzophenone derivative featuring a diethylaminoethoxy group attached to a phenyl ring and a 4-hydroxyphenyl ketone moiety. Its molecular formula is C₁₉H₂₃NO₂, with an average mass of 297.398 g/mol and a monoisotopic mass of 297.172879 g/mol .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C19H23NO3/c1-3-20(4-2)13-14-23-18-11-7-16(8-12-18)19(22)15-5-9-17(21)10-6-15/h5-12,21H,3-4,13-14H2,1-2H3

InChI Key

BILVUIZOUKMTMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethoxy]phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)ethoxy]phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Diethylamino)ethoxy]phenylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its role in cancer treatment, particularly in reducing the growth rate of breast cancer cells.

Mechanism of Action

The mechanism of action of 4-[2-(Diethylamino)ethoxy]phenylmethanone involves its interaction with estrogen receptors. As an intermediate in the synthesis of 4-Hydroxy-clomiphene, it acts as a non-steroidal estrogen antagonist, binding to estrogen receptors and inhibiting their activity. This leads to a reduction in the growth rate of estrogen-dependent cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, pharmacological, and functional distinctions between the target compound and related methanone derivatives:

Table 1: Comparative Analysis of Structurally Similar Methanone Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Notes Reference
4-[2-(Diethylamino)ethoxy]phenylmethanone Diethylaminoethoxy, 4-hydroxyphenyl 297.40 Potential estrogenic activity; moderate lipophilicity due to hydroxyl group.
Amiodarone Impurity A (Oxalate) Benzofuranyl, diethylaminoethoxy, oxalate salt 517.47 (free base) Related to antiarrhythmic drug amiodarone; lacks iodine but retains diethylaminoethoxy group.
Dimeclophenone Chlorophenyl, morpholinyl ethoxy, methoxy groups 403.87 Anticholinergic activity; morpholine ring reduces basicity compared to diethylamino.
Raloxifene N-Oxide Benzothiophene core, piperidinyl ethoxy, hydroxyl groups 509.57 Selective estrogen receptor modulator (SERM); used for osteoporosis and breast cancer risk reduction.
(4-Ethoxy-2-hydroxyphenyl)(4-ethoxyphenyl)methanone Ethoxy and hydroxyl groups on phenyl rings 300.34 Simpler substituents; lacks amino groups, leading to lower solubility.
Methanone, (4-methoxyphenyl)[4-methoxy-2-(2-pyrrolidinylethoxy)phenyl]- Pyrrolidinyl ethoxy, methoxy groups 399.48 Pyrrolidine substituent alters basicity and target interactions.

Key Structural and Functional Differences

Aromatic Substituents: The target compound’s 4-hydroxyphenyl group contrasts with chlorophenyl (Dimeclophenone) or benzothiophene (Raloxifene N-Oxide), affecting receptor selectivity. Hydroxyl groups enhance hydrogen bonding, critical for estrogen receptor binding . Diethylaminoethoxy vs. morpholinyl ethoxy (Dimeclophenone) or piperidinyl ethoxy (Raloxifene): Diethylamino groups increase basicity and solubility, whereas morpholine or piperidine rings modulate pharmacokinetics and toxicity profiles .

Pharmacological Implications: Amiodarone Impurities (e.g., Impurity A) share the diethylaminoethoxy group but lack iodine atoms, reducing thyroid-related toxicity seen in amiodarone . Raloxifene N-Oxide’s benzothiophene core and piperidinyl ethoxy group confer SERM activity, unlike the target compound’s simpler benzophenone scaffold .

Metabolic Considerations :

  • Compounds with ethoxy or methoxy groups (e.g., ) undergo demethylation, while hydroxyl groups (target compound) may undergo glucuronidation, affecting half-life and excretion .

Solubility and Bioavailability: The diethylaminoethoxy group enhances water solubility compared to non-ionic substituents (e.g., ethoxy in ). However, iodinated analogs (Amiodarone Impurity B/C) exhibit higher lipophilicity and tissue accumulation .

Contradictions and Limitations in Evidence

  • CAS Number Variability : Some compounds (e.g., Amiodarone Impurity A) lack CAS numbers, complicating cross-referencing .
  • Pharmacological Data Gaps : Evidence for the target compound’s bioactivity is inferred from structural analogs (e.g., Raloxifene), as direct studies are absent in provided sources.

Biological Activity

The compound 4-[2-(Diethylamino)ethoxy]phenylmethanone, also known by its CAS number 796-77-0, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research and anti-inflammatory applications. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

Chemical Structure

The compound features a diethylamino group and a hydroxyphenyl moiety, contributing to its biological properties. Its structural formula can be represented as:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}

Research indicates that this compound exhibits significant interaction with estrogen receptors (ER) and antiestrogen binding sites (AEBS), which are critical in the regulation of cell proliferation in breast cancer cells.

  • Estrogen Receptor Binding : Studies have shown that the compound binds to ER with varying affinities depending on the substituents present. The presence of the diethylamino group enhances its binding affinity compared to other analogs, indicating a potential for selective estrogen receptor modulation .
  • Cell Cycle Regulation : The compound has been observed to induce G1 phase arrest in MCF-7 breast cancer cells, suggesting that it inhibits cell proliferation through cell cycle regulation. In concentrations ranging from 101010^{-10} to 10810^{-8} M, it inhibited cell growth by 60-70% .
  • Anti-inflammatory Activity : In addition to its anticancer properties, 4-[2-(Diethylamino)ethoxy]phenylmethanone has shown promise in reducing inflammatory responses. It significantly inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity Effect Reference
Estrogen Receptor BindingHigh affinity for ER and AEBS
Cell Proliferation Inhibition60-70% inhibition at 101010^{-10} to 10810^{-8} M
Anti-inflammatory ActivityInhibition of NO production

Case Studies

  • Breast Cancer Cell Lines : A study conducted on MCF-7 cells demonstrated that the compound's biphasic effects on cell proliferation were mediated through both estrogen-dependent and independent pathways. The results indicated that at lower concentrations, the compound acted primarily through ER binding, while at higher concentrations, alternative mechanisms were involved .
  • Inflammation Models : In vivo studies using zebrafish larvae showed that treatment with the compound significantly reduced LPS-induced inflammatory responses. This suggests that the compound could be further explored as a therapeutic option for inflammatory diseases .

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